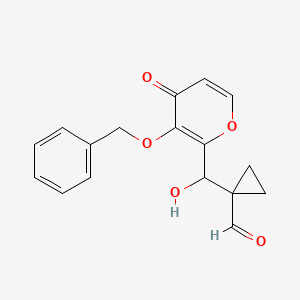
1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde is a complex organic compound featuring a cyclopropane ring, a benzyloxy group, and a pyranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclopropanation of an aldehyde in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) with a β-dicarbonyl compound such as malononitrile . The reaction conditions typically involve mild temperatures and short reaction times to ensure high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be important considerations.
Chemical Reactions Analysis
Types of Reactions
1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Major Products
Oxidation: 1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carboxylic acid.
Reduction: 1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The cyclopropane ring is known to be a strained structure, which can make the compound highly reactive. This reactivity allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The benzyloxy and pyranone groups may also contribute to its biological activity by enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl methyl bromide: A simpler cyclopropane derivative used in organic synthesis.
Cyclopropylamine: Another cyclopropane derivative with applications in drug discovery.
Cyclopropyl azoles: Compounds with a cyclopropane ring and azole moiety, used in medicinal chemistry.
Uniqueness
1-((3-(Benzyloxy)-4-oxo-4H-pyran-2-yl)(hydroxy)methyl)cyclopropane-1-carbaldehyde is unique due to its combination of a cyclopropane ring, benzyloxy group, and pyranone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H16O5 |
|---|---|
Molecular Weight |
300.30 g/mol |
IUPAC Name |
1-[hydroxy-(4-oxo-3-phenylmethoxypyran-2-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C17H16O5/c18-11-17(7-8-17)16(20)15-14(13(19)6-9-21-15)22-10-12-4-2-1-3-5-12/h1-6,9,11,16,20H,7-8,10H2 |
InChI Key |
GRJIVXUBSQVOKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)C(C2=C(C(=O)C=CO2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















